molecular formula C11H13NO2 B11905316 (5-Methoxy-1-methyl-1H-indol-2-yl)methanol

(5-Methoxy-1-methyl-1H-indol-2-yl)methanol

Cat. No.: B11905316
M. Wt: 191.23 g/mol
InChI Key: NYJBOURKACHGSL-UHFFFAOYSA-N
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Description

(5-Methoxy-1-methyl-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a methoxy group at the 5-position, a methyl group at the 1-position, and a methanol group at the 2-position of the indole ring. Indoles are known for their biological activity and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of 5-methoxyindole with formaldehyde and a reducing agent can yield this compound .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Methoxy-1-methyl-1H-indol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes. The methoxy and methyl groups on the indole ring can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methoxy-1-methyl-1H-indol-2-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methanol group at the 2-position and the methoxy group at the 5-position can enhance its solubility and interaction with biological targets .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(5-methoxy-1-methylindol-2-yl)methanol

InChI

InChI=1S/C11H13NO2/c1-12-9(7-13)5-8-6-10(14-2)3-4-11(8)12/h3-6,13H,7H2,1-2H3

InChI Key

NYJBOURKACHGSL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1CO

Origin of Product

United States

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